molecular formula C11H7N3O B14740759 2-Naphthoyl azide CAS No. 1208-11-3

2-Naphthoyl azide

Katalognummer: B14740759
CAS-Nummer: 1208-11-3
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: CTMUHCFHEZQAEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthoyl azide is an organic compound with the molecular formula C11H7N3O. It is a derivative of naphthalene, where the naphthoyl group is bonded to an azide group. This compound is of significant interest in the field of photochemistry due to its unique reactivity under light exposure, leading to the formation of reactive intermediates such as nitrenes and isocyanates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Naphthoyl azide can be synthesized through the reaction of 2-naphthoyl chloride with sodium azide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:

2-Naphthoyl chloride+Sodium azide2-Naphthoyl azide+Sodium chloride\text{2-Naphthoyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} 2-Naphthoyl chloride+Sodium azide→2-Naphthoyl azide+Sodium chloride

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes ensuring proper handling and safety measures due to the potentially explosive nature of azides .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Naphthoyl azide undergoes several types of chemical reactions, including:

    Photolysis: Upon exposure to UV light, this compound decomposes to form nitrenes and isocyanates

    Thermal Decomposition: Heating this compound can also lead to the formation of nitrenes and isocyanates.

Common Reagents and Conditions:

    Photolysis: UV light (typically around 350 nm) in various solvents.

    Thermal Decomposition: Elevated temperatures in inert or reactive atmospheres.

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Naphthoyl azide has several applications in scientific research:

Wirkmechanismus

The primary mechanism of action for 2-naphthoyl azide involves its decomposition upon exposure to UV light or heat. This leads to the formation of singlet nitrenes and isocyanates. The singlet nitrenes can undergo various reactions, including insertion into C-H and C=C bonds, leading to the formation of new carbon-nitrogen bonds. The isocyanates formed can further react with nucleophiles to produce ureas and carbamates .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of 2-Naphthoyl Azide: this compound is unique due to its relatively longer-lived excited states compared to other carbonyl azides. This allows for more controlled and selective reactions, making it a valuable tool in photochemistry and material science .

Eigenschaften

CAS-Nummer

1208-11-3

Molekularformel

C11H7N3O

Molekulargewicht

197.19 g/mol

IUPAC-Name

naphthalene-2-carbonyl azide

InChI

InChI=1S/C11H7N3O/c12-14-13-11(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI-Schlüssel

CTMUHCFHEZQAEJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.